molecular formula C23H22N2O5 B6496850 methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate CAS No. 946253-97-0

methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate

Cat. No.: B6496850
CAS No.: 946253-97-0
M. Wt: 406.4 g/mol
InChI Key: UVRVVNWVHGKRDT-UHFFFAOYSA-N
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Description

Methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate is a synthetic small-molecule compound featuring a 1,4-dihydropyridinone core substituted with a benzyloxy group at position 5 and a methyl group at position 2. The dihydropyridinone ring is linked via an acetamide bridge to a methyl benzoate moiety (position 4 of the benzoate). This structure combines lipophilic (benzyloxy, methyl benzoate) and hydrogen-bonding (amide, carbonyl) functionalities, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

methyl 4-[[2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-16-12-20(26)21(30-15-17-6-4-3-5-7-17)13-25(16)14-22(27)24-19-10-8-18(9-11-19)23(28)29-2/h3-13H,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRVVNWVHGKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Feature Target Compound BF37401
Core structure 1,4-dihydropyridinone + acetamide 1,4-dihydropyridinone + acetamide
Aromatic substituent Methyl benzoate (C₈H₇O₂) 2-(Trifluoromethyl)phenyl (C₇H₄F₃)
Molecular formula C₂₃H₂₂N₂O₅ (estimated) C₂₂H₁₉F₃N₂O₃
Key functional groups Ester, amide, benzyl ether Trifluoromethyl, amide, benzyl ether
Potential applications Prodrug design, enzyme inhibition Kinase inhibition, metabolic stability

Compounds with Heterocyclic Variations

Compounds in , such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, replace the dihydropyridinone core with quinoline or indoline systems. These analogs differ in:

  • Substituent diversity : The tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene groups in compounds prioritize solubility and target engagement (e.g., GPCR modulation) over the methyl benzoate’s lipophilicity .

Functional Group Impact on Bioactivity

  • Benzyloxy group : Common in both the target compound and BF37401, this group likely contributes to π-π stacking interactions in protein binding pockets.
  • Methyl vs. trifluoromethyl: The methyl group in the target compound’s dihydropyridinone core may reduce steric hindrance compared to bulkier substituents, favoring enzyme active-site penetration.
  • Amide linkage : Present in all compared compounds, this group facilitates hydrogen bonding with biological targets, a critical feature for inhibitor design .

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